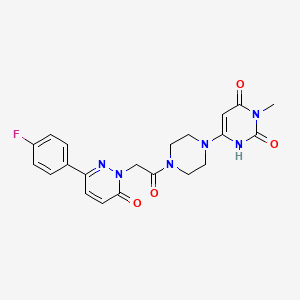

![molecular formula C13H11N3O4 B2803690 甲基2-[(6-氧代-1H-吡啶并[2,3-c]嘧啶-3-基)氨基]苯甲酸酯 CAS No. 899749-13-4](/img/structure/B2803690.png)

甲基2-[(6-氧代-1H-吡啶并[2,3-c]嘧啶-3-基)氨基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazine-based compounds has been a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Various methods have been reported for the synthesis of pyridazine derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” includes a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications .Chemical Reactions Analysis

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess various biological properties .Physical And Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .科学研究应用

杂环化合物的合成

研究表明,2-[(6-氧代-1H-哒嗪-3-羰基)氨基]苯甲酸甲酯在各种杂环化合物的合成中起关键的中间体作用,包括哒嗪、吡咯、咪唑-2,4-二酮和吡唑的衍生物。这种多功能性归因于其多功能试剂性质,允许在各种条件下与肼和单取代芳香族和杂芳族肼进行转化(Stanovnik 等,2006)。

新化合物的合成

进一步的研究将其应用扩展到新型化合物的合成,例如 7-氨基呋喃和 7-氨基噻吩并[2,3-d]哒嗪-4(5H)-酮和 4-氨基酞嗪-1(2H)-酮。这些合成从直接连接到芳环的酯官能度开始,展示了该化合物在区域特异性转化和分子内环化过程中的效用(Koza 等,2013)。

多官能杂环体系的制备

该化合物还被用于制备多官能杂环体系。这是通过与各种合成子反应来实现的,从而形成多取代杂环体系,例如吡咯、嘧啶、哒嗪、吡唑和异恶唑。这种广泛的合成能力突出了该化合物在药物化学和药物开发过程中的重要性(Pizzioli 等,1998)。

抗菌和抗氧化活性

此外,由 2-[(6-氧代-1H-哒嗪-3-羰基)氨基]苯甲酸甲酯合成的衍生物已被评估其抗菌和抗氧化活性。这项研究表明该化合物及其衍生物的潜在药用应用,为开发新的治疗剂奠定了基础(Shah,2014)。

未来方向

Pyridazine-based systems have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBBXAUGVWMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)